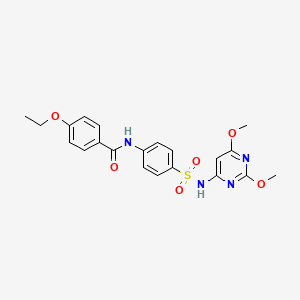

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-ethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C21H22N4O6S and its molecular weight is 458.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that this compound has significant anti-inflammatory potential .

Mode of Action

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-ethoxybenzamide inhibits zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits nitric oxide from lipopolysaccharide-induced J774.2 macrophages , indicating its in vitro anti-inflammatory efficacy.

Biochemical Pathways

The compound significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which are elevated in zymosan-induced generalised inflammation . It also upregulates the expression of the anti-inflammatory cytokine IL-10 .

Result of Action

The compound’s action results in the inhibition of the oxidative burst and amelioration of inflammation in a mice model of zymosan-induced generalised inflammation . It has an immunomodulatory effect against generalised inflammatory response with non-toxicity both in vitro and in vivo .

Análisis Bioquímico

Biochemical Properties

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-ethoxybenzamide has shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits the production of nitric oxide from lipopolysaccharide-induced J774.2 macrophages .

Cellular Effects

The compound does not show toxicity towards normal fibroblast cells . It significantly downregulates the mRNA expression of inflammatory markers TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which were elevated in zymosan-induced generalised inflammation . It also upregulates the expression of anti-inflammatory cytokine IL-10 .

Molecular Mechanism

Its ability to inhibit oxidative bursts and nitric oxide production suggests that it may interact with enzymes involved in these processes .

Temporal Effects in Laboratory Settings

The compound has been tested in acute toxicological studies in Balb/c mice at the highest intraperitoneal (IP) dose of 100 mg/kg and showed no toxicity .

Dosage Effects in Animal Models

In animal models, the compound treatment (100 mg/kg) significantly downregulated the mRNA expression of inflammatory markers . No suppressive effect was observed at the dose of 25 mg/kg .

Actividad Biológica

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-ethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest promising biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O7S, with a molecular weight of 474.5 g/mol. The compound consists of a pyrimidine moiety linked to a sulfamoyl group and an ethoxybenzamide structure, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes involved in cellular processes, potentially affecting DNA synthesis and cellular signaling pathways. The sulfonamide group enhances its interaction with target proteins, making it a candidate for further investigation as an enzyme inhibitor.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study reported that derivatives containing the 2,6-dimethoxypyrimidine moiety showed promising activity against the MCF-7 breast carcinoma cell line, with some compounds achieving an IC50 value of 1.72 μg/mL compared to 5-fluorouracil's 4.8 μg/mL .

- The binding affinity of these compounds to carbonic anhydrase IX (CAIX), a target in cancer therapy, was assessed through molecular docking studies, indicating favorable interactions with active site residues .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity:

- Compounds with similar structures have been tested for antibacterial and antifungal properties using the well diffusion method. Some derivatives exhibited broad-spectrum antimicrobial activities comparable to established antibiotics .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Cytotoxicity Evaluation : A series of novel heterocyclic thioureas were synthesized and tested for cytotoxicity against cancer cell lines. The most potent compounds showed significant inhibition rates, suggesting that modifications in the pyrimidine structure can enhance anticancer efficacy .

- Molecular Docking Studies : Molecular docking simulations indicated that certain derivatives bind effectively to CAIX, providing insights into their potential as targeted therapies for cancer .

- Antimicrobial Testing : In vitro studies demonstrated that some derivatives exhibited comparable or superior antimicrobial activity against tested microorganisms when compared to reference drugs .

Data Summary Table

Propiedades

IUPAC Name |

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O6S/c1-4-31-16-9-5-14(6-10-16)20(26)22-15-7-11-17(12-8-15)32(27,28)25-18-13-19(29-2)24-21(23-18)30-3/h5-13H,4H2,1-3H3,(H,22,26)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROYKWGLNAFFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.